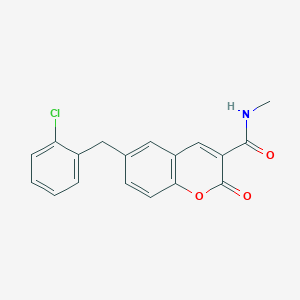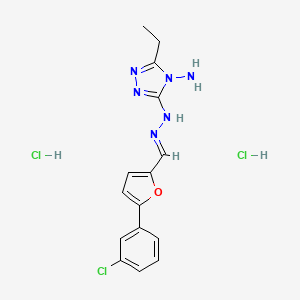![molecular formula C14H15N3O B5836848 N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)
N-[4-(dimethylamino)phenyl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]isonicotinamide, also known as NDMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NDMA is a derivative of isonicotinamide and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
N-[4-(dimethylamino)phenyl]isonicotinamide exerts its biological effects through various mechanisms, including the modulation of oxidative stress, inflammation, and cell signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play key roles in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to reduce oxidative stress and inflammation in various tissues, including the liver and brain. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-[4-(dimethylamino)phenyl]isonicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is toxic at high concentrations and can cause cell death. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well understood.
Future Directions
There are several future directions for research on N-[4-(dimethylamino)phenyl]isonicotinamide. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions. Another area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and diabetes. Additionally, future research could focus on the safety and efficacy of this compound in humans, as well as its potential interactions with other drugs and compounds.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could focus on the development of fluorescent probes and drugs, as well as the safety and efficacy of this compound in humans.
Synthesis Methods
N-[4-(dimethylamino)phenyl]isonicotinamide can be synthesized through a reaction between 4-(dimethylamino)benzaldehyde and isonicotinamide. The reaction takes place in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is this compound, which is a white crystalline powder.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]isonicotinamide has been studied extensively for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of various diseases.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-5-3-12(4-6-13)16-14(18)11-7-9-15-10-8-11/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGFJUSQDKWNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {3-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5836775.png)
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)



![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)

![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)

![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)
![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)
